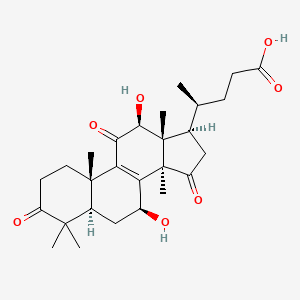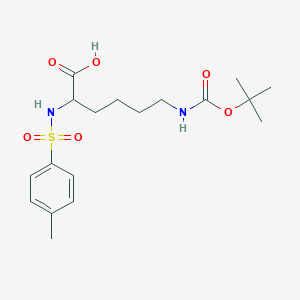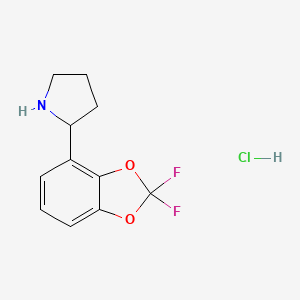
Lucidenic-acid-B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lucidenic acid B involves complex biochemical pathways. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions to form various intermediates, eventually leading to the production of lucidenic acid B . Genetic engineering methods have been employed to express specific Ganoderma lucidum cytochrome P450 genes in Saccharomyces cerevisiae, which can modify lanosterol to produce lucidenic acid B .
Industrial Production Methods: Industrial production of lucidenic acid B is primarily achieved through the cultivation of Ganoderma lucidum. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been developed to enhance the yield of lucidenic acids .
化学反応の分析
Types of Reactions: Lucidenic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving lucidenic acid B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products: The major products formed from these reactions include various derivatives of lucidenic acid B, which have been studied for their enhanced biological activities .
科学的研究の応用
Chemistry: In chemistry, lucidenic acid B is used as a lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties .
Biology: In biological research, lucidenic acid B is studied for its effects on cellular processes, including apoptosis and cell cycle regulation .
Medicine: In medicine, lucidenic acid B has shown promise as an anti-cancer agent, inducing cytotoxicity in various cancer cell lines, including prostate, leukemia, liver, and lung cancer cells . It also exhibits anti-inflammatory, antioxidant, and neuroprotective properties .
Industry: In the industrial sector, lucidenic acid B is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
作用機序
The mechanism of action of lucidenic acid B involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase-9 and caspase-3, followed by the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, lucidenic acid B has been shown to inhibit the binding activity of angiotensin-converting enzyme 2 (ACE2), blocking the interaction between SARS-CoV-2 spike protein and human ACE2 .
類似化合物との比較
Lucidenic acid B is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid A
- Lucidenic acid C
- Ganoderic acid A
- Ganoderic acid B
Compared to these compounds, lucidenic acid B has shown unique anti-cancer properties, particularly in inducing apoptosis in cancer cells . Its ability to inhibit ACE2 binding also highlights its potential in antiviral applications .
特性
分子式 |
C27H38O7 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(4S)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14+,15-,16-,23+,25-,26-,27-/m0/s1 |
InChIキー |
GYRDSOABOBCYST-ZDOXHRKXSA-N |
異性体SMILES |
C[C@@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
正規SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)



![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)

![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)

![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)


![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
